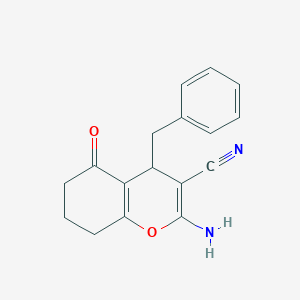

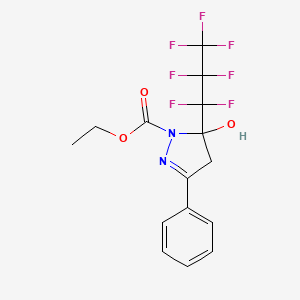

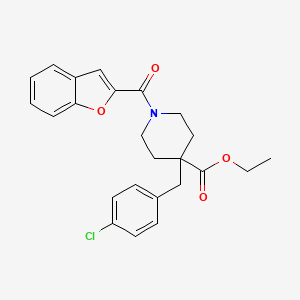

2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and related compounds has been explored through various methods. One approach involves organocatalyzed synthesis using cinchona alkaloid-derived thiourea catalysts, achieving moderate enantiomeric excess through a tandem Michael addition-cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles (Ding & Zhao, 2010). Other methods include multicomponent reactions under microwave irradiation and the use of environmentally benign catalysts, highlighting the versatility and efficiency of synthetic strategies for these compounds (Tu et al., 2002).

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the molecular structure of 2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives. These studies reveal that the compounds often crystallize in monoclinic or triclinic space groups, with the pyran ring exhibiting deviations from planarity and adopting conformations such as boat or sofa (Sharma et al., 2015). Such structural insights are crucial for understanding the compound's reactivity and potential interactions in biological systems.

Chemical Reactions and Properties

2-Amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile participates in various chemical reactions, reflecting its reactivity and potential for further functionalization. The molecule's reactivity is demonstrated through organocatalyzed enantioselective synthesis, highlighting its utility in producing chiral compounds with potential pharmaceutical applications (Gao & Du, 2012). Furthermore, the compound's ability to undergo multicomponent reactions underscores its versatility in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 2-amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in synthesis and pharmaceutical formulation. While specific data on these properties are less commonly reported, the crystalline structure analysis provides valuable insights into the compound's solid-state characteristics, which are closely related to its physical behavior (Sharma et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards nucleophiles and electrophiles, are pivotal for its utility in synthetic pathways. Its participation in multicomponent reactions and organocatalytic processes demonstrates the compound's versatility and potential as a building block for more complex molecules (Gao & Du, 2012). The presence of functional groups such as the nitrile and amino groups further enhances its reactivity, making it a valuable compound in organic synthesis and drug discovery efforts.

将来の方向性

特性

IUPAC Name |

2-amino-4-benzyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c18-10-13-12(9-11-5-2-1-3-6-11)16-14(20)7-4-8-15(16)21-17(13)19/h1-3,5-6,12H,4,7-9,19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWLATNBIZZMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)CC3=CC=CC=C3)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385942 |

Source

|

| Record name | SMR000015444 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-benzyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

CAS RN |

5490-57-3 |

Source

|

| Record name | SMR000015444 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)

![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)

![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)

![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)